2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-
CAS No.: 868049-50-7
Cat. No.: VC13845778
Molecular Formula: C21H26N2O5
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
![2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]- - 868049-50-7](/images/structure/VC13845778.png)
Specification
CAS No. | 868049-50-7 |
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Molecular Formula | C21H26N2O5 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | 6-hydroxy-8-[(1S)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m1/s1 |
Standard InChI Key | COUYJEVMBVSIHV-GOSISDBHSA-N |
Isomeric SMILES | CC(C)(CC1=CC=C(C=C1)OC)NC[C@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O |
SMILES | CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O |
Canonical SMILES | CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of this compound is 6-hydroxy-8-[(1S)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one, reflecting its stereochemistry at the C1 position (S-configuration) and the substitution pattern on the benzoxazinone core . Its molecular formula is C₂₁H₂₆N₂O₅, with a molecular weight of 386.44 g/mol .
Structural Characterization
The compound features a benzoxazinone scaffold (a bicyclic structure combining benzene and oxazinone rings) substituted with:
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A hydroxyl group at position 6,
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A chiral (1S)-1-hydroxyethylamine side chain at position 8,
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A 2-(4-methoxyphenyl)-1,1-dimethylethyl group attached via an amino linkage .
The methoxy group on the phenyl ring enhances lipophilicity, while the hydroxyl groups contribute to hydrogen bonding potential .
Table 1: Key Structural Descriptors
Property | Value | Source |
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Molecular Formula | C₂₁H₂₆N₂O₅ | |
Molecular Weight | 386.44 g/mol | |
CAS Registry Number | 868049-49-4 | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 7 | |
LogP (Partition Coefficient) | 2.55 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound follows a multi-step protocol adapted from benzoxazinone derivatives :
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Core Formation: Condensation of 2,4-dichloroaniline with sodium ethoxide in ethanol under reflux yields the benzoxazinone backbone .
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Side Chain Introduction: The chiral hydroxyethylamine side chain is introduced via nucleophilic substitution using 4-(2-bromoethyl)-2H-1,4-benzoxazin-3(4H)-one and 2-(4-methoxyphenyl)-1,1-dimethylethylamine in the presence of sodium ethoxide .
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Stereochemical Control: The (1S)-configuration is achieved using chiral resolving agents or asymmetric synthesis techniques, though specific details remain proprietary .
Table 2: Synthesis Parameters
Parameter | Condition | Source |
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Solvent | Ethanol | |
Catalyst | Sodium ethoxide | |
Reaction Temperature | Reflux (~78°C) | |
Reaction Time | 3 hours | |
Purification Method | Recrystallization (ethanol) |
Analytical Validation
Reaction progression is monitored via thin-layer chromatography (TLC) using a chloroform:methanol (9.5:0.5) solvent system . Final product purity is confirmed through melting point analysis, NMR, and high-resolution mass spectrometry (HRMS) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents like methanol and ethanol but is poorly soluble in water (LogP = 2.55) . Stability studies recommend storage in anhydrous conditions at 2–8°C to prevent hydrolysis of the methoxy group .
Spectroscopic Data
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UV-Vis: λₘₐₐ = 280 nm (attributed to the benzoxazinone chromophore) .
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IR: Peaks at 3300 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C) .
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¹H NMR: δ 6.8–7.2 (aromatic protons), δ 4.1 (OCH₃), δ 3.5 (CH₂NH) .
Pharmacological Profile
Mechanism of Action
Structural analogs of this compound, such as olodaterol, function as long-acting β₂-adrenergic receptor agonists (LABAs) in bronchodilators . The (1S)-configuration optimizes receptor binding affinity, while the methoxy group enhances metabolic stability .
Table 3: Pharmacokinetic Parameters (Analog Data)
Industrial and Research Applications
Pharmaceutical Development
This compound is a candidate for:
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Neuroprotective Agents: Benzoxazinones modulate glutamate receptors ,
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Anticancer Agents: Derivatives induce apoptosis in NSCLC cell lines .
Material Science
Incorporation into polymers improves UV resistance and mechanical strength, with potential use in coatings and adhesives .
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